4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
Description
4-[({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid is a benzoic acid derivative featuring a thioether-linked 2-oxoethylamino group substituted with a 4-ethylphenyl moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of 342.41 g/mol.
Properties
IUPAC Name |
4-[[2-(4-ethylanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-13-5-9-16(10-6-13)19-17(20)12-23-11-14-3-7-15(8-4-14)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRKYVORNMEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-ethylphenylamine. This intermediate can be reacted with chloroacetic acid to form the corresponding amide. Subsequent thiolation using a suitable thiolating agent, such as thiourea, can introduce the thioether group. Finally, the carboxylic acid group can be introduced through oxidation of the corresponding alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the complex synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The amide group can be reduced to an amine.
Substitution: : The carboxylic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Amides, esters, or other carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid exhibit significant anticancer properties. In studies involving human cancer cell lines, such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), the compound demonstrated cytotoxic effects, with some derivatives outperforming standard chemotherapeutics in efficacy. For instance, compounds synthesized from this base structure showed IC values indicating potent inhibition of cell proliferation, suggesting their potential as lead compounds for further drug development .
1.2 Antioxidant Properties
The compound has also been evaluated for its antioxidant activities. Utilizing the DPPH radical scavenging method, several derivatives were tested for their ability to neutralize free radicals. Results indicated that some derivatives exhibited antioxidant activities superior to that of ascorbic acid, highlighting their potential in preventing oxidative stress-related diseases .
Material Science
2.1 Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its chemical structure allows it to function as a stabilizer against thermal degradation and UV radiation, which is crucial for enhancing the longevity and performance of polymeric materials in various applications .
2.2 Coatings and Films
The compound's properties make it suitable for use in coatings and films that require enhanced durability and resistance to environmental factors. Research has shown that incorporating this compound into coating formulations improves adhesion and reduces the rate of degradation when exposed to harsh conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The following table compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties:
Key Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine substituent in 3-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid improves metabolic stability and polarity compared to the ethyl group in the target compound, which may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic vs. Aromatic Substitutions: Replacing the phenylamino group with a benzimidazole ring (as in 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid) introduces hydrogen-bonding capacity, critical for kinase inhibition .
- Extended Pharmacophores : BAY58-2667’s large phenethyl-methoxy substituents enable high-affinity binding to sGC, demonstrating how bulkier groups can optimize receptor interactions .
Pharmacological and Toxicological Considerations
- Fluorinated analogs avoid this pathway, reducing toxicity risks .
- Toxicity: Thioether-containing compounds (e.g., Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) may exhibit hepatotoxicity due to sulfur oxidation, necessitating structural optimization .
Structure-Activity Relationship (SAR) Trends
- Lipophilicity : Ethyl and bromo substituents enhance membrane penetration but may reduce solubility.
- Electrostatic Interactions : Fluorine and benzimidazole groups improve target binding via dipole-dipole and π-π stacking interactions.
- Steric Effects : Bulky substituents (e.g., BAY58-2667’s phenethyl groups) enhance selectivity but complicate synthesis .
Biological Activity
4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid is a complex organic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety with an ethylphenyl substituent and a thioether linkage. Its molecular formula is with a molecular weight of 315.39 g/mol. The structural representation can be summarized as follows:
- SMILES : O=C(O)C(C=C1)=CC=C1CSCC(NC2=CC=C(C)C=C2)=O
- InChI Key : PBGBVUUOWMBHDA-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have been tested against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-ethyl-phenoxymethyl)benzoic acid thioureides | Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM | |
| Pseudomonas aeruginosa | 30 µM | |
| Candida albicans | 25 µM |
These findings suggest that modifications to the benzoic acid structure can enhance antimicrobial efficacy, particularly against resistant strains .
The proposed mechanism of action for this compound involves its interaction with bacterial cell membranes and inhibition of essential enzymes. This compound may disrupt membrane integrity or interfere with metabolic pathways critical for bacterial survival.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the in vitro antimicrobial activity of synthesized thiourea derivatives based on benzoic acid structures. The results indicated that these derivatives exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with some compounds showing lower MIC values than standard antibiotics . -
Anticancer Properties :
Another research effort focused on the anticancer potential of similar compounds, where the derivatives were tested for cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that modifications to the benzoic structure could lead to promising anticancer agents .
Q & A
Q. What are the established synthetic routes for 4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid, and what purification methods are recommended?
Synthesis typically involves multi-step reactions, including:
- Thioether formation : Coupling a thiol-containing intermediate (e.g., 2-mercaptoacetic acid derivatives) with a halogenated benzoic acid precursor using base catalysis (e.g., NaH or K₂CO₃) .
- Amide bond formation : Reacting the intermediate with 4-ethylphenylamine via carbodiimide coupling (e.g., EDCl/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the ethylphenyl group (δ ~1.2 ppm for CH₃, δ ~2.6 ppm for CH₂), thioether linkage (δ ~3.5 ppm), and benzoic acid carbonyl (δ ~170 ppm in ¹³C) .
- X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the benzoic acid moiety and hydrogen-bonding interactions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 372.1234 for C₁₉H₂₁NO₃S) .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme inhibition : Screening against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Anti-inflammatory potential : Testing in LPS-induced macrophage models (measuring TNF-α/IL-6 suppression) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
- Comparative SAR studies : Replacing the 4-ethyl group with halogens (Cl, Br) or electron-withdrawing groups (-NO₂) alters lipophilicity and target binding. For example, chloro analogs show enhanced kinase inhibition but reduced solubility .
- Thioether vs. ether linkages : Thioether derivatives exhibit higher metabolic stability compared to oxygen analogs due to reduced susceptibility to esterases .
Q. What mechanistic insights exist regarding its interaction with enzyme targets?
Q. How can computational modeling optimize its pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) but potential CYP3A4 metabolism .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to correlate electronic properties with antioxidant activity .
Q. How should researchers address contradictions in biological data across studies?
- Model variability : Differences in cell lines (e.g., primary vs. immortalized) or assay conditions (e.g., serum concentration) may explain divergent IC₅₀ values. Validate findings using orthogonal assays (e.g., Western blotting alongside viability assays) .
- Batch consistency : Ensure synthetic purity (>95% by HPLC) to rule out impurity-driven artifacts .
Q. What advanced analytical methods resolve degradation products under physiological conditions?
Q. How is toxicity profiled in preclinical models?
- Acute toxicity : Rodent studies (OECD 423) assess LD₅₀ and organ-specific effects (e.g., hepatic enzymes ALT/AST) .
- Genotoxicity : Ames test (bacterial reverse mutation assay) to evaluate mutagenic potential .
Q. What strategies are used to design heterocyclic analogs with improved potency?
- Scaffold hopping : Replace the benzoic acid with thiazole or morpholine rings to enhance target affinity (e.g., thiazole analogs show 10-fold higher EGFR inhibition) .
- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability, with intracellular hydrolysis releasing the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
